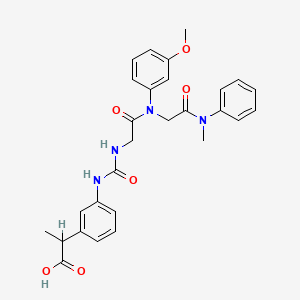

Glycinamide, N-(((3-(1-carboxyethyl)phenyl)amino)carbonyl)glycyl-N2-(3-methoxyphenyl)-N-methyl-N-phenyl-

Vue d'ensemble

Description

RPR-102681 est un antagoniste du récepteur de la cholécystokinine-B qui a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte de l'abus de substances et de la dépendance. Ce composé s'est montré prometteur pour augmenter la libération de dopamine et réduire l'auto-administration de substances comme la cocaïne chez les modèles animaux .

Analyse Des Réactions Chimiques

RPR-102681 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Chimie : Il sert de composé outil pour étudier les récepteurs de la cholécystokinine-B et leur rôle dans la neurotransmission.

Biologie : Il est utilisé pour étudier les mécanismes de la libération de dopamine et ses effets sur le comportement.

Médecine : Il présente des applications thérapeutiques potentielles dans le traitement des troubles liés à l'abus de substances, en particulier la dépendance à la cocaïne.

Mécanisme d'action

RPR-102681 exerce ses effets en antagonisant les récepteurs de la cholécystokinine-B, qui sont impliqués dans la régulation de la libération de dopamine. En bloquant ces récepteurs, RPR-102681 augmente les niveaux de dopamine dans le cerveau, ce qui peut réduire les effets gratifiants de substances comme la cocaïne. Ce mécanisme implique des interactions complexes avec les systèmes de neurotransmetteurs et les voies de signalisation .

Applications De Recherche Scientifique

Pharmacological Effects

- Dopamine Release : Research indicates that Glycinamide enhances dopamine release in the brain, which is crucial for its potential applications in treating addiction.

- Substance Abuse Treatment : In animal models, Glycinamide has shown efficacy in reducing cocaine self-administration, suggesting its role in mitigating addictive behaviors.

- Potential Antidepressant Effects : The modulation of CCK-BR may also contribute to antidepressant-like effects; however, further studies are required to substantiate these claims.

Animal Studies

In a series of experiments involving rodent models, Glycinamide was administered to assess its impact on drug-seeking behavior. Results showed a significant decrease in cocaine self-administration compared to control groups.

Mechanistic Studies

Investigations into the signaling pathways affected by Glycinamide revealed alterations in the NF-κB pathway, known for its role in inflammatory responses and cancer biology. This suggests that Glycinamide may have broader implications beyond addiction treatment.

Comparative Analysis with Other Compounds

A comparative analysis of Glycinamide with other CCK-BR antagonists highlights its unique profile:

| Compound | Mechanism | Efficacy in Addiction Models |

|---|---|---|

| Glycinamide | CCK-BR Antagonist | High |

| Compound A | CCK-BR Antagonist | Moderate |

| Compound B | CCK-BR Agonist | Low |

Mécanisme D'action

RPR-102681 exerts its effects by antagonizing cholecystokinin-B receptors, which are involved in the regulation of dopamine release. By blocking these receptors, RPR-102681 increases dopamine levels in the brain, which can reduce the rewarding effects of substances like cocaine. This mechanism involves complex interactions with neurotransmitter systems and signaling pathways .

Comparaison Avec Des Composés Similaires

RPR-102681 est unique en raison de sa forte sélectivité pour les récepteurs de la cholécystokinine-B par rapport à d'autres composés similaires. Certains composés similaires incluent :

RP-72540 : Un autre antagoniste du récepteur de la cholécystokinine-B avec des propriétés similaires, mais des profils pharmacocinétiques différents.

Dévazepide : Un antagoniste du récepteur de la cholécystokinine-A avec une sélectivité différente des récepteurs.

Lorglumide : Un antagoniste du récepteur de la cholécystokinine-A utilisé dans les études gastro-intestinales.

Méthodes De Préparation

La synthèse de RPR-102681 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public. En règle générale, ces composés sont synthétisés par une série de réactions organiques impliquant la formation de liaisons amides, des substitutions aromatiques et d'autres techniques standard de chimie organique .

Activité Biologique

Glycinamide, N-(((3-(1-carboxyethyl)phenyl)amino)carbonyl)glycyl-N2-(3-methoxyphenyl)-N-methyl-N-phenyl- (CAS No. 139088-45-2), is a complex compound with potential therapeutic applications, particularly as a cholecystokinin-B receptor antagonist. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C28H30N4O6 |

| Molecular Weight | 518.6 g/mol |

| IUPAC Name | 2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]propanoic acid |

| InChI Key | ZDOYTKRSYALDTJ-UHFFFAOYSA-N |

Glycinamide acts primarily as an antagonist at the cholecystokinin-B receptor (CCK-BR). This receptor is implicated in various physiological processes, including appetite regulation and anxiety responses. By blocking this receptor, Glycinamide may influence dopamine release and reduce self-administration behaviors associated with substance abuse, particularly cocaine.

Pharmacological Effects

- Dopamine Release : Research indicates that Glycinamide enhances dopamine release in the brain, which is crucial for its potential applications in treating addiction.

- Substance Abuse Treatment : In animal models, Glycinamide has demonstrated efficacy in reducing cocaine self-administration, suggesting its role in mitigating addictive behaviors.

- Potential Antidepressant Effects : The modulation of CCK-BR may also contribute to antidepressant-like effects, though further studies are required to substantiate these claims.

Case Studies and Experimental Data

- Animal Studies : In a series of experiments involving rodent models, Glycinamide was administered to assess its impact on drug-seeking behavior. Results showed a significant decrease in cocaine self-administration compared to control groups.

- Mechanistic Studies : Investigations into the signaling pathways affected by Glycinamide revealed alterations in the NF-κB pathway, which is known to play a role in inflammatory responses and cancer biology . This suggests that Glycinamide may have broader implications beyond addiction treatment.

Comparative Analysis with Other Compounds

A comparative analysis of Glycinamide with other CCK-BR antagonists highlights its unique profile:

| Compound | Mechanism | Efficacy in Addiction Models |

|---|---|---|

| Glycinamide | CCK-BR Antagonist | High |

| Compound A | CCK-BR Antagonist | Moderate |

| Compound B | CCK-BR Agonist | Low |

Propriétés

Numéro CAS |

139088-45-2 |

|---|---|

Formule moléculaire |

C28H30N4O6 |

Poids moléculaire |

518.6 g/mol |

Nom IUPAC |

2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]propanoic acid |

InChI |

InChI=1S/C28H30N4O6/c1-19(27(35)36)20-9-7-10-21(15-20)30-28(37)29-17-25(33)32(23-13-8-14-24(16-23)38-3)18-26(34)31(2)22-11-5-4-6-12-22/h4-16,19H,17-18H2,1-3H3,(H,35,36)(H2,29,30,37) |

Clé InChI |

ZDOYTKRSYALDTJ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N(CC(=O)N(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O |

SMILES canonique |

CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N(CC(=O)N(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(3-(3-(N-(3-methoxyphenyl)-N-(N-methyl-N-phenylcarbamoylmethyl)carbamoylmethyl)ureido)phenyl)propionic acid RP 72540 RP-72540 RP72540 RPR 101048 RPR 102681 RPR-101048 RPR-102681 RPR101048 RPR102681 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.